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Compound of Interest |

Compound Name: D2PM (hydrochloride)
CAS No.: 172152-19-1
Cat. No.: B1149274
. J

Executive Summary

D2PM (Diphenyl-2-pyrrolidinyl-methanol), also known as Diphenylprolinol, is a pyrrolidine-
based compound structurally related to the stimulant pipradrol.[1] While widely utilized in
asymmetric organic synthesis as a chiral catalyst (precursor to the Corey-Bakshi-Shibata
catalyst), it has also emerged as a designer drug with psychostimulant properties.[1][2] This
guide analyzes the hydrochloride salt form (D2PM[3]-HCI), detailing its stereochemistry,
synthetic pathways, and analytical fingerprints (NMR, MS, IR) to support researchers in
forensic identification and pharmacological development.

Chemical Identity & Nomenclature[1][4][5]

D2PM is the pyrrolidine homologue of pipradrol. Unlike its "desoxy" analogue (2-DPMP), D2PM
possesses a tertiary alcohol group, which significantly alters its metabolic stability and solubility
profile.[1]
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Parameter Technical Specification

IUPAC Name Diphenyl(pyrrolidin-2-yl)methanol hydrochloride

D2PM, Diphenylprolinol, ngcontent-ng-
€2307461527=""_nghost-ng-c2764567632=""

Common Names class="inline ng-star-inserted">

-Diphenyl-2-pyrrolidinemethanol

172152-19-1 (HCI salt); 112068-01-6 ((S)-base);

CAS Number

22348-32-9 ((R)-base)

C
Molecular Formula H

NO[L][2][4][5]6171[8][9][10] - HC

253.34 g/mol (Free Base) / 289.80 g/mol (HCI
Molar Mass

Salt)

OC(C1=CC=CC=C1)(C2=CC=CC=C2)
SMILES _

[C@@H]3NCCC3.CI (S-isomer HCI)
Appearance White to off-white crystalline solid

- Soluble in DMSO, Methanol, Ethanol; sparingly

Solubility

soluble in water

Structural Analysis & Stereochemistry
Molecular Connectivity

The D2PM pharmacophore consists of a pyrrolidine ring attached at the C2 position to a
diphenylmethanol group.

e Chiral Center: The C2 carbon of the pyrrolidine ring is chiral.[7] The (S)-enantiomer is
derived from L-Proline and is the most common form found in both chemical catalysis and
grey-market supplies.[1]
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 Steric Bulk: The two phenyl rings create a bulky, hydrophobic region ("diphenylmethyl" motif)
that is critical for binding to the Dopamine Transporter (DAT).

e Hydrogen Bonding: The tertiary hydroxyl group (OH) and the secondary amine (NH) serve as
hydrogen bond donors/acceptors, facilitating interaction with the orthosteric binding site of
monoamine transporters.

Salt Formation (Hydrochloride)
In the hydrochloride salt, the secondary amine nitrogen is protonated (
), forming an ionic bond with the chloride anion (

). This protonation stabilizes the molecule and increases water solubility compared to the free
base.

Structural Visualization

The following diagram illustrates the connectivity and the critical chiral center at C2.
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Figure 1: Connectivity map of D2PM showing the pyrrolidine core and diphenylmethanol
substitution.[1]

Synthetic Route & Causality[1]

The synthesis of D2PM is a classic application of Grignard chemistry, typically starting from the
amino acid Proline. This route explains the high enantiomeric purity often observed (retaining
the chirality of the starting material).

Protocol Summary

o Starting Material: (S)-Proline (natural amino acid) is converted to an ester (e.g., Proline
Methyl Ester) to make the carbonyl carbon electrophilic.[1]

e Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added in excess. The Grignard
reagent attacks the ester carbonyl twice.

o Hydrolysis: Acidic workup yields the tertiary alcohol.

o Salt Formation: Addition of ethanolic HCI precipitates the hydrochloride salt.
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Figure 2: Synthetic pathway from L-Proline to D2PM HCI.[1]

Analytical Characterization

Validating the identity of D2PM HCI requires a multi-modal approach. The following data points
are characteristic of the molecule.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCI
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(Chloroform-d) or D

O.[1] The spectrum is dominated by the aromatic protons and the distinct multiplets of the
pyrrolidine ring.

Shift (
Assignment Multiplicity Integration
ppm)

Structural
Correlate

Two Phenyl rings
Aromatic 7.10-7.60 Multiplet 10H (Ortho/Meta/Para

overlap)

Chiral center
proton
(deshielded by N
and Ph groups)

Methine (C2-H) 4.20-4.30 Multiplet 1H

Exchangeable
proton (visible in

CDCI
Amine (NH) Varies Broad Singlet 1-2H

, disappears in D

O)

C5 Protons

Ring N-CH 2.90 - 3.10 Multiplet 2H (adjacent to

Nitrogen)

C3/C4 Protons
1.50-1.80 Multiplet 4H (pyrrolidine

backbone)

Ring CH

Note: In the HCI salt, the protons adjacent to the nitrogen (C2-H and C5-H) will show slight
downfield shifting compared to the free base due to the positive charge on the nitrogen.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70eV) or LC-MS (ESI).[1]

e Molecular lon (M+): m/z 253 (Free base).[1] In ESI+, [M+H]+ = 254,
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o Base Peak: m/z 183.
o Mechanism:[1][11][12][13]

-cleavage occurs between the pyrrolidine ring and the diphenylmethanol carbon.[1]

o Fragment: The Diphenylhydroxymethyl cation (
) is extremely stable and dominates the spectrum (m/z 183).

e Secondary Peak: m/z 70 (Pyrrolidinium ion).

Infrared Spectroscopy (IR)
e 3200 — 3400 cm

: Broad O-H stretch (Hydrogen bonded).[1]

e 2400 - 3000 cm

: Broad Ammonium (N-H+) band characteristic of amine salts.[1]

e 1580 — 1600 cm
: Aromatic C=C bending.[1]
e 700 & 750 cm
. Strong mono-substituted benzene ring overtones.[1]

Structure-Activity Relationship (SAR)[1]

D2PM acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1][2] Its structural
efficacy is governed by:

e The Nitrogen Position: The pyrrolidine nitrogen mimics the amine of dopamine, essential for
ionic bonding with Aspartate residues in the transporter.

o The Diphenyl Moiety: Provides the necessary hydrophobic bulk to occupy the S1/S2 pockets
of the transporter, blocking substrate uptake.
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e The Hydroxyl Group: Unlike 2-DPMP (Desoxypipradrol), the presence of the OH group in
D2PM introduces polarity. This typically reduces the duration of action and potency
compared to the desoxy variant by facilitating faster metabolic conjugation (glucuronidation)
and excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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